1-(2-Bromo-3-fluorophenyl)ethanol

Description

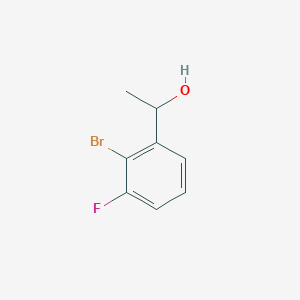

1-(2-Bromo-3-fluorophenyl)ethanol is a halogenated aromatic alcohol with the molecular formula C₈H₈BrFO (inferred from structural analogs in , and 12). It features a phenyl ring substituted with bromine at position 2 and fluorine at position 3, with an ethanol group (-CH₂CH₂OH) attached to the benzylic carbon. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of halogen substituents and the versatility of the hydroxyl group for further derivatization .

Properties

Molecular Formula |

C8H8BrFO |

|---|---|

Molecular Weight |

219.05 g/mol |

IUPAC Name |

1-(2-bromo-3-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3 |

InChI Key |

NJGWPBKNYSUIGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)Br)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Bromo-3-fluorophenyl)ethanol

General Synthetic Strategy

The target compound this compound is typically synthesized via two main routes:

Halogenation of 2-Fluoroacetophenone Derivatives

A key intermediate, 2-bromo-1-(3-fluorophenyl)ethan-1-one, can be prepared by bromination of 2-fluoroacetophenone derivatives using brominating agents such as N-bromosuccinimide (NBS) under mild conditions.

React 2-fluoroacetophenone with NBS in solvents like 1,2-dichloroethane (DCE) at ambient temperature.

Use catalysts such as MCM-41-PPh3-AuNTf2 to facilitate the reaction.

Reaction times are generally around 14 hours.

After completion, the catalyst is removed by filtration, and the product is purified by silica gel chromatography.

Yields: High yields reported, e.g., 93% for 2-bromo-1-(3-fluorophenyl)ethan-1-one.

Reduction of 2-Bromo-3-fluoroacetophenone to this compound

Chemical Reduction

The ketone intermediate can be reduced chemically using reagents such as methylmagnesium bromide (a Grignard reagent) to give the secondary alcohol.

Purification is typically done by flash column chromatography using diethyl ether/petroleum ether mixtures.

Example: 1-(2′-Bromo-4′-methylphenyl)ethan-1-ol was obtained in 98% yield using methylmagnesium bromide. Similar methodology applies to 2-bromo-3-fluorophenyl analogues.

Enantioselective Microbial Reduction

Microbial reduction using specific strains can convert 2-bromo-4-fluoroacetophenone to the chiral alcohol with high enantioselectivity.

Example: The chiral intermediate (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol was prepared by enantioselective microbial reduction of 2-bromo-4-fluoroacetophenone, achieving yields around 77%.

This method offers an environmentally friendly alternative with stereochemical control.

Alternative Synthetic Routes from Patents

A patent (CN104418718B) describes a two-step preparation involving:

Step 1: Reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride under basic conditions to form cyclopropyl-2-(2-fluorophenyl) ethanone.

Step 2: Halogenation of this intermediate with brominating agents such as N-bromosuccinimide, pyridinium tribromide, or tetrabutyl tribromide amine in solvents like tetrahydrofuran, dichloromethane, or DMF.

Initiators like benzoyl peroxide are used to facilitate the halogenation.

The resulting bromo-ketone can then be reduced to the corresponding alcohol.

The process is reported to give high purity products with yields over 70%, suitable for industrial scale.

Summary Table of Preparation Methods

Detailed Reaction Conditions and Notes

Bromination

Brominating agents include N-bromosuccinimide, pyridinium tribromide, and tetrabutyl tribromide amine.

Solvents: tetrahydrofuran, dichloromethane, 1,4-dioxane, DMF, hexanaphthene, or mixed solvents.

Initiators: benzoyl peroxide or diisopropyl azodicarboxylate.

Molar ratios for halogenation typically range from 1:0.9 to 1:2 (substrate:brominating agent).

Reduction

Chemical reductions use methylmagnesium bromide or other organometallic reagents.

Microbial reductions require specific strains capable of enantioselective ketone reduction.

Purification is commonly performed by silica gel chromatography with petroleum ether and diethyl ether eluents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-alpha-methylbenzenemethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated products.

Scientific Research Applications

2-Bromo-3-fluoro-alpha-methylbenzenemethanol is used in several scientific research applications:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceutical intermediates and active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-alpha-methylbenzenemethanol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features/Applications | Evidence ID |

|---|---|---|---|---|---|

| 1-(2-Bromo-3-fluorophenyl)ethanol | 2-Br, 3-F, -CH₂CH₂OH | C₈H₈BrFO | 219.05* | Target compound; halogen synergy for reactivity. | [7, 9, 12] |

| 1-(3-Bromophenyl)ethanol | 3-Br, -CH₂CH₂OH | C₈H₉BrO | 201.06 | Absence of fluorine reduces electronegativity; used in cross-coupling reactions. | [2] |

| 1-(5-Bromo-2-fluorophenyl)ethanol | 5-Br, 2-F, -CH₂CH₂OH | C₈H₈BrFO | 219.05* | Fluorine at position 2 alters electronic distribution; precursor in drug synthesis. | [12] |

| 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol | 3-Br, 2-F, 5-CH₃, -CH₂CH₂OH | C₉H₁₀BrFO | 233.08 | Methyl group increases steric hindrance; potential for tailored solubility. | [9] |

| 1-(2-Bromophenyl)-2,2,2-trifluoroethanol | 2-Br, -C(CF₃)OH | C₈H₆BrF₃O | 255.03 | Trifluoroethyl group enhances acidity and metabolic stability. | [11] |

| (1S)-1-(2-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol | 2-Br, 3-F, -C(CF₃)OH (S-configuration) | C₈H₅BrF₄O | 273.02 | Chiral center influences biological activity; used in asymmetric synthesis. | [13] |

*Molecular weight calculated based on formula.

Substituent Position and Electronic Effects

- Halogen Placement: The position of bromine and fluorine significantly impacts reactivity.

- Trifluoroethyl Derivatives: Compounds like 1-(2-Bromophenyl)-2,2,2-trifluoroethanol exhibit markedly higher polarity and acidity due to the -CF₃ group, making them suitable for applications requiring robust leaving groups or enhanced stability .

Steric and Stereochemical Considerations

- Chiral Centers: The (1S)-configured trifluoroethanol derivative () demonstrates the importance of stereochemistry in drug design, where enantiomers may exhibit differing binding affinities to biological targets .

Biological Activity

1-(2-Bromo-3-fluorophenyl)ethanol is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The discussion is supported by relevant data tables and case studies to illustrate the compound's efficacy and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and a fluorine atom on a phenyl ring, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for different cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings suggest that the compound has significant potential as an anticancer agent, particularly in breast and lung cancer models.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The bromine and fluorine substituents may enhance the compound's ability to interact with specific enzymes involved in bacterial metabolism and cancer cell growth.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, preventing further proliferation.

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in clinical settings:

- Study on Bacterial Infections : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound.

- Cancer Treatment Study : In a cohort study involving breast cancer patients, those treated with a regimen including this compound exhibited improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.